molecular formula C13H16F3N B13597616 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine

3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine

Cat. No.: B13597616
M. Wt: 243.27 g/mol
InChI Key: UERYHSFWMVCBIC-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-(trifluoromethyl)phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine typically involves the reaction of piperidine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives of the aromatic ring.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of trifluoromethyl-substituted compounds on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine: Similar structure but with different substitution patterns.

    3-{[4-(Trifluoromethyl)phenyl]methyl}pyridine: Contains a pyridine ring instead of a piperidine ring.

    4-(Trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine is unique due to the combination of the piperidine ring and the trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group on a phenyl ring. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity and interaction with various biological targets.

  • Molecular Formula : C13H14F3N
  • Molecular Weight : Approximately 241.25 g/mol

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced pharmacological properties, including increased potency and selectivity toward biological targets. The unique structural features of this compound suggest potential applications in various therapeutic areas.

Anticancer Properties

A study focusing on the antiproliferative activity of piperidine derivatives highlighted that modifications in the structure significantly influence biological activity. For instance, compounds with trifluoromethyl groups showed substantial increases in potency against cancer cell lines. One such derivative demonstrated an EC50 value of 0.24 μM against oesophageal cancer cell lines, indicating its potential as a lead compound in anticancer therapy .

Antituberculosis Activity

Research into similar piperidine derivatives has revealed promising antituberculosis activity. Compounds structurally related to this compound were shown to have minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL, suggesting that structural features like the trifluoromethyl substitution play a critical role in enhancing biological efficacy .

Antidiabetic Potential

Another area of investigation involves the compound's potential as an antidiabetic agent. A related study found that piperidine derivatives could act as positive allosteric modulators of GLP-1R (glucagon-like peptide-1 receptor), which is beneficial for glucose handling and reducing food intake . This suggests that this compound may also influence metabolic pathways relevant to diabetes treatment.

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural modifications:

CompoundSubstituentEC50 (μM)Activity
2D7Trifluoromethyl0.24Antiproliferative
4bChloro1.4Antituberculosis
4mTrifluoromethyl1.7Antituberculosis

The table illustrates how different substituents impact the efficacy of these compounds against various biological targets.

Case Studies

  • Antiproliferative Screening : A series of piperidine derivatives were screened for their antiproliferative effects on cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced potency compared to their analogs without such groups .
  • Antituberculosis Evaluation : A study synthesized and evaluated a library of piperidinol compounds, identifying several with significant anti-tuberculosis activity, particularly those featuring the trifluoromethyl group .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperidine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11/h3-6,11,17H,1-2,7-9H2

InChI Key

UERYHSFWMVCBIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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